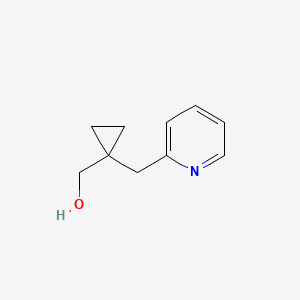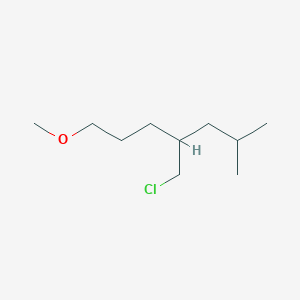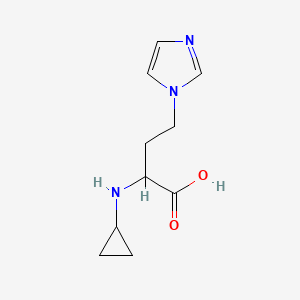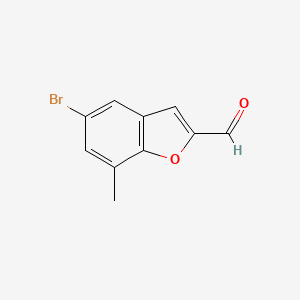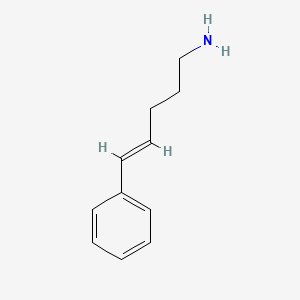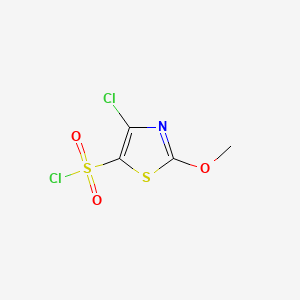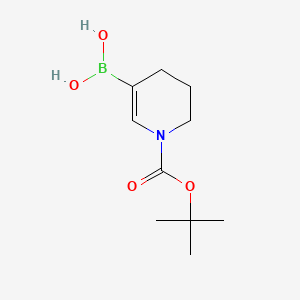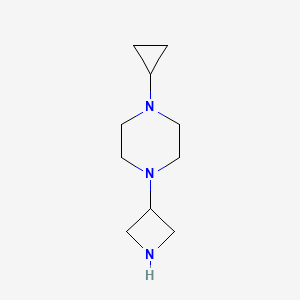
1-(Azetidin-3-yl)-4-cyclopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-4-cyclopropylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings Azetidine is a four-membered ring containing one nitrogen atom, while piperazine is a six-membered ring with two nitrogen atoms The cyclopropyl group attached to the piperazine ring adds to the compound’s structural complexity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-cyclopropylpiperazine can be achieved through various synthetic routes. One common method involves the aza-Michael addition reaction, where an azetidine derivative reacts with a piperazine derivative under basic conditions .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method is preferred. This involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This method is not only environmentally friendly but also suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Azetidin-3-yl)-4-cyclopropylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-yl)-4-cyclopropylpiperazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Azetidin-3-yl)-4-cyclopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Cyclopropylamine: A three-membered ring with one nitrogen atom.
Uniqueness
1-(Azetidin-3-yl)-4-cyclopropylpiperazine is unique due to its combination of azetidine and piperazine rings, along with the cyclopropyl group. This structural complexity imparts unique chemical properties and potential biological activities that are not observed in simpler compounds like azetidine or piperazine alone .
Eigenschaften
Molekularformel |
C10H19N3 |
|---|---|
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-4-cyclopropylpiperazine |
InChI |
InChI=1S/C10H19N3/c1-2-9(1)12-3-5-13(6-4-12)10-7-11-8-10/h9-11H,1-8H2 |
InChI-Schlüssel |
TXUQHVQEEUBDEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCN(CC2)C3CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
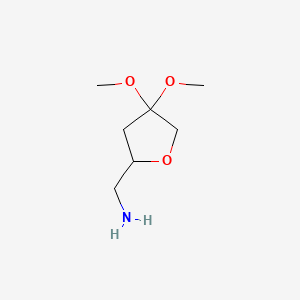
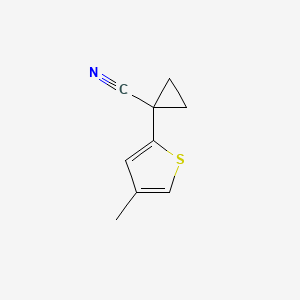
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
